(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine
Description
Properties
IUPAC Name |
1-N-[3-(dimethylamino)propyl]-1-N-methylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H25N3/c1-5-10(11)9-13(4)8-6-7-12(2)3/h10H,5-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJOAINDJBJIKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)CCCN(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine typically involves the reaction of 1,2-diaminobutane with 3-(dimethylamino)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the primary amine group, leading to the formation of corresponding imines or nitriles.
Reduction: Reduction reactions can convert the tertiary amine group to secondary or primary amines under specific conditions.
Substitution: The primary and tertiary amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Alkyl halides or acyl chlorides are frequently employed in substitution reactions.
Major Products: The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the modification of biomolecules and as a building block for bioactive compounds.
Medicine: It is explored for its potential in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of surfactants, corrosion inhibitors, and specialty chemicals.
Mechanism of Action
The mechanism of action of (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine involves its interaction with various molecular targets, primarily through its amine groups. These interactions can lead to the formation of covalent bonds or hydrogen bonds with target molecules, influencing their biological activity. The compound can also act as a ligand, binding to metal ions and affecting their reactivity and stability.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine with related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | Not explicitly provided | Likely C10H25N3 | ~187.3 | Primary amine, tertiary amine, methylamine | Inferred: Polymer crosslinking, catalysis, or biomedical uses (based on analogs) |
| [(2S)-2-Aminopropyl][3-(dimethylamino)propyl]methylamine | 1567951-60-3 | C9H23N3 | 173.3 | Primary amine, tertiary amine, methylamine | Life science research, specialty chemicals |
| 3-(Dimethylamino)propylamine (DMAPA) | 109-55-7 | C5H14N2 | 102.18 | Primary amine, tertiary amine | Epoxy curing agent, polyurethane catalyst, corrosion inhibitor |
| Pentamethyldipropylenetriamine | 3855-32-1 | C11H27N3 | 201.35 | Tertiary amines, methyl groups | Industrial intermediate, surfactant, or chelating agent |
| 3-(Dimethylamino)-2-hydroxypropylamine | 34569-34-1 | C6H16N2O | 132.21 | Hydroxyl group, tertiary amine, methylamine | Potential pharmaceutical or biochemical applications |
Biological Activity
(2-Aminobutyl)[3-(dimethylamino)propyl]methylamine, commonly referred to as a derivative of the piperazine class, is a compound of interest due to its potential biological activities. This article aims to elucidate the biological activity of this compound, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₈N₂
- Molecular Weight : 154.25 g/mol
This compound features an amine group that is crucial for its biological interactions, particularly in neuropharmacology.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It is believed to act as a modulator of neurotransmission, influencing pathways related to:
- Dopaminergic Activity : This compound may enhance dopaminergic signaling, which is significant in the treatment of disorders such as depression and schizophrenia.
- Serotonergic Activity : Potential interactions with serotonin receptors could also contribute to mood regulation and anxiety relief.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits various biological activities:
- Antidepressant Effects : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders.
- Neuroprotective Properties : There is evidence that this compound may protect neuronal cells from damage, which could be beneficial in neurodegenerative diseases.
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential use in developing new antibiotics.
Case Studies
Several studies have investigated the biological effects of related compounds, providing insights into the activity of this compound:
- Study on Neuroprotective Effects : A study demonstrated that similar piperazine derivatives could reduce oxidative stress in neuronal cells, leading to improved cell viability under stress conditions. The results indicated a dose-dependent response with significant protection observed at higher concentrations.
- Antidepressant-Like Activity : In a behavioral study using rodent models, administration of piperazine derivatives resulted in significant reductions in depressive-like behaviors compared to controls. The mechanism was linked to increased serotonin levels in the brain.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| (1-Phenylpiperazine) | Antidepressant | Serotonin receptor modulation |
| (4-Methylpiperazine) | Neuroprotective | Antioxidant properties |
| (N,N-Dimethylpiperazine) | Antimicrobial | Disruption of bacterial cell membranes |
Q & A
Q. What are the common synthetic routes and reaction conditions for synthesizing (2-Aminobutyl)[3-(dimethylamino)propyl]methylamine?
Category: Basic (Synthesis) Answer: The compound can be synthesized via multi-step alkylation and amination reactions. A typical approach involves:
Alkylation of primary amines : React 2-aminobutylamine with a 3-(dimethylamino)propyl halide (e.g., chloride or bromide) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
Catalyzed coupling : Use catalysts such as triethylamine or palladium-based systems to enhance nucleophilic substitution efficiency.
Purification : Employ column chromatography or recrystallization to isolate the product.
Key parameters include maintaining anhydrous conditions, temperature control (20–60°C), and stoichiometric excess of the alkylating agent to minimize by-products .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Category: Basic (Characterization) Answer: Critical techniques include:
- NMR Spectroscopy : H and C NMR to confirm the presence of dimethylamino (-N(CH)), aminobutyl (-NH), and methylamine (-CHNH-) groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHN) and isotopic patterns.
- Infrared (IR) Spectroscopy : Identify N-H stretching (~3300 cm) and C-N vibrations (~1250 cm).
Cross-validate results with elemental analysis for C, H, N content .
Q. How do the functional groups in this compound influence its solubility and reactivity?
Category: Basic (Structure-Property Relationships) Answer:
- Dimethylamino group : Enhances solubility in polar solvents (e.g., water, ethanol) due to its hydrophilic nature.
- Aminobutyl chain : Provides basicity (pK ~9–11), enabling protonation in acidic conditions and participation in hydrogen bonding.
- Methylamine moiety : Increases steric hindrance, reducing nucleophilic reactivity compared to primary amines.
Comparative studies with analogs (e.g., dimethylaminopropanol) highlight these effects .
Q. What safety precautions are critical when handling this compound?
Category: Basic (Safety) Answer:
- Ventilation : Use fume hoods to avoid inhalation of amine vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Keep in airtight containers under nitrogen to prevent oxidation.
Refer to SDS guidelines for spill management and first-aid measures (e.g., flushing eyes with water for 15 minutes) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when intermediates are unstable?
Category: Advanced (Synthetic Chemistry) Answer:
- Low-temperature reactions : Conduct steps at 0–10°C to stabilize intermediates.
- In situ derivatization : Convert unstable intermediates to stable derivatives (e.g., Boc-protected amines).
- Real-time monitoring : Use techniques like TLC or inline IR to track reaction progress and adjust conditions dynamically.
Statistical optimization (e.g., Design of Experiments) can identify critical factors like solvent polarity and catalyst loading .
Q. How should discrepancies in spectroscopic data be resolved during structural elucidation?
Category: Advanced (Analytical Chemistry) Answer:
- 2D NMR : Employ COSY, HSQC, and HMBC to resolve overlapping signals and assign quaternary carbons.
- Computational validation : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values.
- Alternative techniques : Use X-ray crystallography if crystalline derivatives can be synthesized.
Cross-reference with databases like PubChem or EPA DSSTox for analogous compounds .
Q. What strategies are effective for studying the compound’s interactions with biological targets?
Category: Advanced (Bioactivity) Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to receptors (e.g., GPCRs) immobilized on sensor chips.
- Molecular docking : Use software like AutoDock Vina to predict binding modes, guided by the compound’s amine and alkyl chain flexibility.
- In vitro assays : Test enzyme inhibition (e.g., monoamine oxidases) in buffer systems mimicking physiological pH (7.4) .
Q. How can conflicting solubility data in literature be addressed?
Category: Advanced (Data Validation) Answer:
- Standardized protocols : Replicate measurements using USP methods (e.g., shake-flask technique) at 25°C.
- Purity assessment : Quantify impurities via HPLC; ≥95% purity is required for reliable data.
- Solvent selection : Test in buffered aqueous solutions and organic solvents (e.g., DMSO) to account for pH-dependent solubility .
Q. What computational tools are suitable for predicting the compound’s environmental fate?
Category: Advanced (Toxicology/Environmental Chemistry) Answer:
- EPI Suite : Estimate biodegradation half-life and bioaccumulation potential using the compound’s logP and molecular weight.
- QSAR models : Apply quantitative structure-activity relationships to predict toxicity endpoints (e.g., LC for aquatic organisms).
Validate predictions with experimental data from Microtox assays or Daphnia magna toxicity tests .
Q. How can researchers design experiments to explore stereochemical effects in derivatives?
Category: Advanced (Medicinal Chemistry) Answer:
- Chiral synthesis : Use enantioselective catalysts (e.g., Jacobsen’s catalyst) to prepare R/S isomers.
- Chromatographic separation : Employ chiral HPLC columns (e.g., Chiralpak IA) to resolve enantiomers.
- Biological evaluation : Compare isomer activity in cell-based assays (e.g., IC differences in receptor binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
